REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[Li+:22]>>[C:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[Li+:22] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
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709.5 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
350.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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F[P-](F)(F)(F)(F)F.[Li+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(OCC)(OCC)=O.C1(OCCO1)=O
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Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F.[Li+]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |